What are the chemical properties of L-N-Boc-5-fluorotryptophan?
What are the chemical properties of L-N-Boc-5-fluorotryptophan?
An In-Depth Technical Guide to the Chemical Properties and Applications of L-N-Boc-5-fluorotryptophan
This guide provides a comprehensive overview of L-N-Boc-5-fluorotryptophan, a pivotal synthetic amino acid derivative. Tailored for researchers, chemists, and professionals in drug development, this document delves into its core chemical properties, reactivity, analytical characterization, and its significant applications in modern biochemical and pharmaceutical research.
Introduction: A Versatile Building Block for Modern Science
L-N-Boc-5-fluorotryptophan is a derivative of the essential amino acid L-tryptophan, distinguished by two critical chemical modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a fluorine atom at the 5-position of the indole ring. This strategic combination of features makes it an invaluable tool in peptide synthesis, drug discovery, and the study of biological systems.
The N-Boc group provides a robust yet readily cleavable shield for the amino function, enabling precise control during the stepwise assembly of peptide chains and preventing unwanted side reactions.[1] Concurrently, the introduction of a fluorine atom—the most electronegative element—imparts unique properties to the tryptophan side chain. It can enhance metabolic stability, modulate binding affinity through altered electronic interactions, and, most notably, serve as a highly sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This allows for the non-invasive probing of protein structure and dynamics in a way that is impossible with native amino acids.[4]
This guide will explore the fundamental chemical characteristics of this compound, providing both theoretical understanding and practical, field-tested protocols for its use.
Molecular Structure and Physicochemical Properties
The identity and physical characteristics of L-N-Boc-5-fluorotryptophan are foundational to its application. Its structure is precisely defined, and its properties dictate handling, storage, and reaction conditions.
Chemical Structure Diagram
Caption: Chemical structure of L-N-Boc-5-fluorotryptophan.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-(5-fluoro-1H-indol-3-yl)propanoic acid | [5] |
| CAS Number | 53478-53-8 | [5][6] |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | [5] |
| Molecular Weight | 322.33 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [1] |
| Predicted pKa | 3.82 ± 0.10 (Carboxylic Acid) | [6] |
| Predicted Boiling Point | 538.3 ± 50.0 °C | [6] |
| SMILES | CC(C)(C)OC(=O)NC(=O)O | [5] |
| InChIKey | BSFODZRINGCUSL-ZDUSSCGKSA-N | [5] |
Solubility and Storage
L-N-Boc-5-fluorotryptophan is generally soluble in organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and methanol. Its solubility in water is limited. For long-term integrity, the compound should be stored in a tightly sealed container in a dry, cool environment, with recommended temperatures ranging from 2-8°C to room temperature depending on the supplier.[6][7]
Spectroscopic and Analytical Characterization
Rigorous analytical verification is crucial to confirm the identity, purity, and integrity of L-N-Boc-5-fluorotryptophan before its use in sensitive applications.
Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: Will show characteristic signals for the tert-butyl protons of the Boc group (a sharp singlet around 1.4 ppm), the α-proton, the β-methylene protons, and the aromatic protons of the indole ring. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.
-
¹³C NMR: Provides carbon skeleton information, confirming the presence of the carbonyls, the indole ring carbons, and the Boc group carbons.
-
¹⁹F NMR: This is a key technique. It will exhibit a single resonance, as there is only one fluorine atom. The chemical shift of this signal is exquisitely sensitive to the local electronic environment.[4] This sensitivity is the reason 5-fluorotryptophan is a widely used probe in protein NMR studies to detect conformational changes, ligand binding, and protein-protein interactions without the overwhelming background signals present in ¹H NMR.[3][8]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. The expected ion in positive mode would be [M+H]⁺ at m/z ≈ 323.1. High-resolution mass spectrometry can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing purity, which is typically expected to be ≥97%. Because synthetic procedures can sometimes lead to racemization, chiral HPLC is essential to determine the enantiomeric purity and ensure that the L-configuration is intact.[9][10]
UV-Vis Spectroscopy
The presence of the fluorinated indole ring results in a characteristic UV absorption profile. Compared to native tryptophan, the fluorine atom causes a slight red shift (a shift to a longer wavelength) of about 5 nm in the absorption spectrum.[4] This can be a quick diagnostic tool to confirm the incorporation of the fluorinated analog into a peptide or protein.
Core Chemical Reactivity and Handling
Understanding the reactivity of L-N-Boc-5-fluorotryptophan is key to its successful application in synthesis. The chemistry is dominated by the interplay between the protected amine, the carboxylic acid, and the indole side chain.
The N-Boc Protecting Group: A Gateway to Synthesis
The Boc group is stable to a wide range of reaction conditions but can be quantitatively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Boc Deprotection Mechanism Diagram
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Protocol: Standard Boc Deprotection Causality: This protocol uses an excess of TFA to ensure complete protonation and cleavage of the Boc group. A scavenger like triisopropylsilane (TIS) is often included to capture the reactive tert-butyl cation, preventing potential side reactions with the electron-rich indole ring.
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of an appropriate solvent, such as dichloromethane (DCM).
-
Reagent Addition: Add a deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the solution. A typical ratio is 10 mL of cocktail per gram of substrate.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Remove the TFA and solvent under reduced pressure (in a well-ventilated fume hood). The resulting free amine is often obtained as a TFA salt and can be used directly in the next step or after a neutralization step.
Peptide Coupling Reactions
Once deprotected, the resulting free amine of another amino acid can be coupled to the carboxylic acid of L-N-Boc-5-fluorotryptophan using standard peptide coupling reagents.
Protocol: HATU-Mediated Peptide Coupling Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that rapidly activates the carboxylic acid, minimizing the risk of racemization at the chiral center. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the amine salt and facilitate the reaction.
-
Activation: Dissolve L-N-Boc-5-fluorotryptophan (1.0 eq), HATU (0.95 eq), and a hindered base such as DIPEA (2.0 eq) in an anhydrous solvent like DMF. Stir for 5-10 minutes at room temperature.
-
Coupling: Add the amine component (as a salt, 1.0 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by LC-MS.
-
Workup: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed sequentially with aqueous acid, bicarbonate, and brine, dried over sodium sulfate, and concentrated to yield the coupled product.
Safe Handling and Storage
While not classified as a hazardous substance, standard laboratory safety practices should be followed.[11]
-
Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat.[12]
-
Handling: Handle in a well-ventilated area or fume hood to avoid inhaling dust.[13] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and acids.[6]
Applications in Research and Drug Development
The unique chemical properties of L-N-Boc-5-fluorotryptophan make it a powerful tool across multiple scientific disciplines.
-
Bioactive Peptide Synthesis: It serves as a crucial building block for synthesizing peptides with enhanced characteristics. The fluorine atom can improve metabolic stability by blocking sites of enzymatic degradation and can enhance binding to target proteins through favorable electrostatic or hydrophobic interactions.[2][7]
-
¹⁹F-NMR Spectroscopy Probe: This is a primary application. By site-specifically incorporating 5-fluorotryptophan into a protein, researchers can gain detailed insights into:
-
Protein Folding and Dynamics: Observing changes in the ¹⁹F NMR signal as a protein folds or undergoes conformational changes.[3]
-
Ligand Binding: A shift in the ¹⁹F signal upon the addition of a small molecule or another protein indicates a direct or allosteric interaction near the probe.[8]
-
Enzyme Mechanisms: Using it as a substrate analog to study enzyme-substrate interactions.[14]
-
-
Drug Discovery: The fluorinated indole moiety is a common feature in many modern pharmaceuticals. Using L-N-Boc-5-fluorotryptophan allows for the rational design and synthesis of novel drug candidates, including enzyme inhibitors and receptor modulators, where the fluorine atom fine-tunes the compound's pharmacological profile.[15]
Conclusion
L-N-Boc-5-fluorotryptophan is more than just a protected amino acid; it is a precision tool for chemical and biological innovation. Its properties, born from the strategic placement of a fluorine atom and a Boc group, provide chemists and biologists with unique capabilities. From controlling peptide synthesis to illuminating the intricate dynamics of proteins with ¹⁹F NMR, this compound is a cornerstone of modern molecular design and analysis. A thorough understanding of its chemical properties, reactivity, and handling is essential for leveraging its full potential in the ongoing quest for novel therapeutics and a deeper understanding of biological systems.
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